3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide is a chemical compound that is commonly referred to as FGIN-1-27. It is a selective antagonist of the dopamine D3 receptor and has been used in scientific research to study the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
FGIN-1-27 is a selective antagonist of the dopamine D3 receptor. It binds to this receptor and prevents the binding of dopamine, which is a neurotransmitter that is involved in the regulation of various physiological processes. By blocking the dopamine D3 receptor, FGIN-1-27 can modulate the activity of dopamine in the brain and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and heroin, by blocking the dopamine D3 receptor. FGIN-1-27 has also been shown to improve cognitive function and reduce locomotor activity in animal models. Additionally, FGIN-1-27 has been shown to have potential neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FGIN-1-27 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which allows for the study of the specific role of this receptor in various physiological and pathological processes. However, one limitation is that it can only be used in in vitro and in vivo experiments and cannot be used in clinical trials due to its potential toxicity.
Orientations Futures
There are several future directions for the study of FGIN-1-27. One direction is to further investigate its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems and their interactions with the dopamine D3 receptor. Additionally, further research is needed to understand the potential toxicity of FGIN-1-27 and its effects on other physiological processes.
Méthodes De Synthèse
FGIN-1-27 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-piperidinol with 3-phenylpropyl bromide to form N-(3-phenylpropyl)piperidin-3-ol. This intermediate is then reacted with 2-bromoacetyl isoxazolidine to form 3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, which is the final product.
Applications De Recherche Scientifique
FGIN-1-27 has been used in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. FGIN-1-27 has also been used to study the effects of dopamine D3 receptor antagonists on cognitive function, locomotor activity, and reward-related behavior.
Propriétés
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(11-15-23-14-6-16-25-23)21-19-10-5-13-22(17-19)12-4-9-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAPXNDQANUVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)CCN3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.